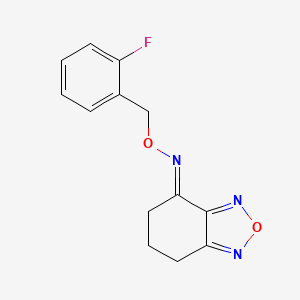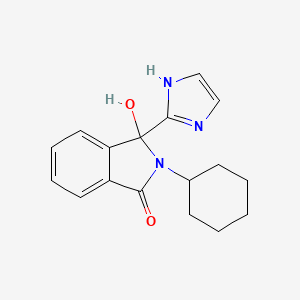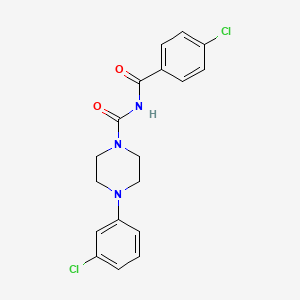
N-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-piperazinecarboxamide, commonly known as CBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. This compound belongs to the family of piperazinecarboxamides, which have been extensively studied for their pharmacological properties. CBPP has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders, making it a subject of intense research.
Wirkmechanismus
The exact mechanism of action of CBPP is not fully understood. However, studies have shown that CBPP exerts its pharmacological effects by interacting with various molecular targets in the body. CBPP has been found to inhibit the activity of certain enzymes and receptors that are involved in disease progression. It has also been shown to modulate the expression of various genes that are involved in disease pathogenesis.
Biochemical and Physiological Effects:
CBPP has been found to exhibit significant biochemical and physiological effects. Studies have shown that CBPP can induce apoptosis, a process by which cancer cells undergo programmed cell death. CBPP has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. CBPP has been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. CBPP has also been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CBPP has several advantages for laboratory experiments. It is a well-characterized compound that can be easily synthesized using standard laboratory techniques. CBPP has been extensively studied for its pharmacological properties, making it a valuable tool for drug discovery and development. However, CBPP also has some limitations for laboratory experiments. It is a complex compound that requires specialized equipment and expertise for its synthesis. CBPP is also a highly potent compound that requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on CBPP. One of the potential directions is to explore the use of CBPP in combination with other drugs for the treatment of cancer. Another potential direction is to investigate the use of CBPP in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the exact mechanism of action of CBPP and to identify its molecular targets. The development of new synthetic methods for CBPP could also lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, CBPP is a promising compound that has gained significant attention in the scientific community due to its potential biomedical applications. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. CBPP has several advantages for laboratory experiments, but also has some limitations. There are several future directions for the research on CBPP, which could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of CBPP involves the reaction of 4-chlorobenzoic acid with 3-chloroaniline in the presence of thionyl chloride and triethylamine. The resulting intermediate is then subjected to reaction with piperazinecarboxamide, leading to the formation of CBPP. The synthesis of CBPP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CBPP has been extensively studied for its potential biomedical applications. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. CBPP has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. It has also been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. CBPP has been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-14-6-4-13(5-7-14)17(24)21-18(25)23-10-8-22(9-11-23)16-3-1-2-15(20)12-16/h1-7,12H,8-11H2,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALHLYSMFLFZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)
![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![2-({2-methyl-7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)ethanol](/img/structure/B5465459.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)
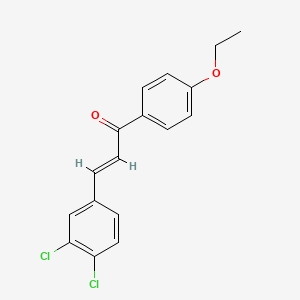
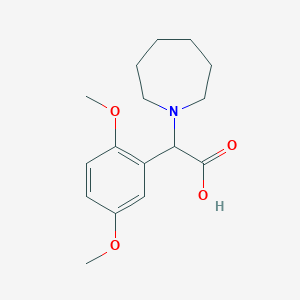
![2-(acetylamino)-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5465496.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)



